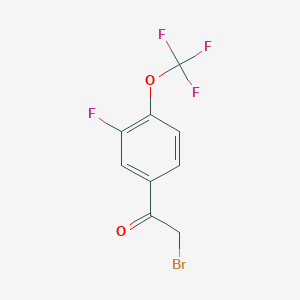

3-Fluoro-4-(trifluoromethoxy)phenacyl bromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Fluoro-4-(trifluoromethoxy)phenacyl bromide (FTPB) is a brominated phenacyl compound with a trifluoromethoxy group attached to the 3-position of the phenacyl ring. It is an important reagent in organic synthesis due to its unique reactivity, which allows for the rapid and efficient synthesis of various organic molecules. FTPB is also an attractive candidate for a wide range of scientific research applications due to its potential to act as a catalyst or a ligand in various biochemical and physiological processes.

Applications De Recherche Scientifique

Fluorine Labeling of Proteins

The use of fluorinated reagents, including those similar in structure to 3-Fluoro-4-(trifluoromethoxy)phenacyl bromide, has been instrumental in the fluorine-18 labeling of proteins. This method enables the covalent attachment of fluorine-18 to proteins, facilitating their use in positron emission tomography (PET) imaging. These fluorine-labeled proteins are purified through size exclusion chromatography, offering a non-invasive way to study protein dynamics and interactions in vivo with high specificity and sensitivity (Kilbourn et al., 1987).

Development of Fluoroalkyl Heteroarenes

Research has demonstrated the effectiveness of copper-mediated perfluoroalkylation methods in attaching perfluoroalkyl groups to heteroaryl bromides. This method tolerates a wide range of functional groups and is pivotal in synthesizing fluoroalkyl heteroarenes, which are less accessible from their trifluoroacetic acid derivatives. The method's mild conditions facilitate the generation of compounds with potential applications in pharmaceuticals and agrochemicals due to their unique physicochemical properties (Mormino et al., 2014).

Fluorescence Turn-On Sensing of Fluoride Ions

Derivatives of the compound have been explored as sensors for detecting fluoride ions in water at sub-ppm concentrations. The sensitivity to fluoride ions is manifested through a fluorescence response, offering a novel approach for environmental monitoring and potentially for medical diagnostics that require the detection of fluoride ions at low concentrations (Hirai et al., 2016).

Synthesis of Antitumor and Antimicrobial Compounds

Compounds similar to this compound have been used in the synthesis of new molecules with antitumor and antimicrobial activities. These syntheses involve cyclization reactions and the formation of novel structures, demonstrating the compound's versatility in medicinal chemistry for creating therapeutics with potential efficacy against cancer and microbial infections (Bhat et al., 2009; Başoğlu et al., 2012).

Catalytic Reactions and Organic Synthesis

The reagent has been applied in catalytic reactions to synthesize α-fluoroenones and α-fluoroenals, showcasing its utility in organic synthesis to introduce fluorine atoms into various molecular frameworks. These reactions are significant for the development of fluorinated compounds, which are increasingly sought after in pharmaceuticals, agrochemicals, and materials science due to their desirable properties (Song et al., 2015).

Mécanisme D'action

Target of Action

Mode of Action

It is known to act as an affinity labeling reagent, covalently attaching itself to specific amino acid residues within a protein. This enables the identification and characterization of its interacting partners.

Action Environment

It is known that the compound should be kept away from ignition sources, including static discharges .

Propriétés

IUPAC Name |

2-bromo-1-[3-fluoro-4-(trifluoromethoxy)phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF4O2/c10-4-7(15)5-1-2-8(6(11)3-5)16-9(12,13)14/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMZFAEYQJAWXNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CBr)F)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-bromo-5-methoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2856130.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-(4-methylphenyl)sulfanylpropanamide](/img/structure/B2856137.png)

![3-(1-(cyclohex-3-enecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2856139.png)

![2-Chloro-1-spiro[2.3]hexan-5-ylethanone](/img/structure/B2856140.png)

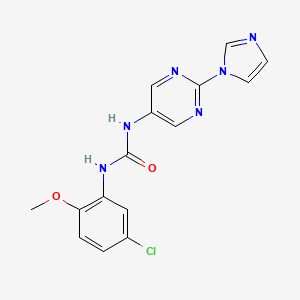

![6-methoxy-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2856142.png)